N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
1. Pharmacological Research
Pyrazole derivatives have been extensively studied for their pharmacological properties. For instance, some compounds have been evaluated for their antitumor and anti-inflammatory activities, highlighting their potential in developing therapeutic agents against cancer and inflammation (Rahmouni et al., 2016; Sribalan et al., 2016)12. Additionally, research on pyrazolopyrimidines, including their synthesis and biological evaluation, suggests a potential application in designing anticancer and anti-5-lipoxygenase agents, indicating their relevance in addressing conditions associated with oxidative stress and cancer (Rahmouni et al., 2016)3.
2. Ligand Development for Materials Science
Research has also focused on synthesizing polyfunctional N-heterocycles, like pyrazolo[1,5-a]pyrimidine derivatives, for their photophysical properties , making them of interest in materials science for applications such as biological sensing and thermal and photochemical spin-state transitions in iron complexes (Moustafa et al., 2022; Halcrow, 2005)45. These studies underscore the versatility of pyrazole and pyrazolopyrimidine derivatives in developing new materials with potential technological applications.
3. Synthetic Organic Chemistry
In synthetic organic chemistry, these compounds serve as intermediates and probes for understanding reaction mechanisms and developing novel synthetic pathways . For example, studies on the cyclization of pyrazole and pyrazolopyrimidine derivatives have led to new methods for synthesizing heterocyclic compounds, which are crucial in drug development and other applications (Strizhenko et al., 2020; Chigorina et al., 2019)67.
References
The exploration of N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide and its derivatives across these diverse fields demonstrates the compound's potential versatility and significance in scientific research, particularly in developing new pharmacological agents, materials with unique properties, and novel synthetic methodologies.
Mechanism of Action
Future Directions
The use of synthetic chemical inducers of plant immunity, such as N-cyanomethyl-2-chloroisonicotinamide (NCI), has been highlighted in recent research . These compounds stimulate or prime the endogenous immunity of plants to combat pathogenic invasions rather than kill the pathogens directly. This area of research holds promise for the development of environmentally friendly techniques in crop protection.
properties
IUPAC Name |
N-(cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-11(2)18(10-7-15)14(20)12-5-3-6-13(17-12)19-9-4-8-16-19/h3-6,8-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWRFVIKCAOSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=NC(=CC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-N-propan-2-yl-6-pyrazol-1-ylpyridine-2-carboxamide |
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